![molecular formula C6H5BrFNO B1511065 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one CAS No. 1352152-46-5](/img/structure/B1511065.png)
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
Overview
Description
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is an organic compound that has been studied for its potential applications in various fields of science. This compound is a derivative of the pyridine family, a class of heterocyclic compounds with a distinctive five-membered ring structure. It has been studied for its potential applications in drug design, synthetic organic chemistry, and biochemistry.
Scientific Research Applications
Halogen-rich Synthesis Intermediate
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one serves as a valuable building block in medicinal chemistry, particularly as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. Through halogen dance reactions, researchers have developed methods to synthesize halogenated pyridines, which are crucial for further chemical manipulations in the creation of compounds with desired functionalities (Wu et al., 2022).
Chemoselective Amination
The compound is involved in chemoselective functionalization processes, such as the catalytic amination of halogenated pyridines. This involves the substitution of bromide or other halogen groups to introduce amine functionalities, which is a critical step in synthesizing various organic compounds with potential pharmaceutical applications (Stroup et al., 2007).
Versatile Synthesis of Fluoropyridines
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is also a key precursor in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Through processes like ortho-lithiation followed by Suzuki reactions, it enables the generation of a wide range of substituted pyridines, which are important in developing new materials and pharmaceuticals (Sutherland & Gallagher, 2003).
Synthesis of Dopamine and Serotonin Receptor Antagonists
An efficient synthesis route involving 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one leads to the creation of key carboxylic acid moieties. These moieties are integral in the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists, showcasing the compound's role in advancing neurological drug research (Hirokawa et al., 2000).
Fluorescent Dyes and Molecular Self-Assembly
Research has explored the role of halogenated pyridines in the molecular self-assembly and fluorescence quenching of surfactant ionic liquids. These studies contribute to our understanding of aggregation behavior in aqueous solutions and the development of new materials for various applications, including sensors and molecular electronics (Blesic et al., 2008).
properties
IUPAC Name |
5-bromo-3-fluoro-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHMCILGEDOEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743809 | |
Record name | 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one | |
CAS RN |
1352152-46-5 | |
Record name | 5-Bromo-3-fluoro-1-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352152-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.